8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis
- Synthesis and Crystal Structures : Research on oxaspirocyclic compounds, which are structurally related to the specified chemical, includes the synthesis and analysis of their crystal structures. These studies provide insights into the molecular configurations and potential applications of such compounds in various fields (Jiang & Zeng, 2016).
- Alaptide Structure Analysis : The study of Alaptide, a compound similar to the specified chemical, involves analyzing its crystal structure through synchrotron powder diffraction. This research contributes to understanding the molecular geometry and potential functional applications of these compounds (Rohlíček et al., 2010).
Advanced Material Development
- N-Halamine-Coated Cotton : Research on N-halamine precursors, including compounds structurally similar to the specified chemical, focuses on their application in coating cotton fabrics for antimicrobial and detoxification purposes. This innovative approach holds significant potential in healthcare and environmental safety (Ren et al., 2009).
Biochemical and Pharmaceutical Research
- Myelostimulating Activity : Certain derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones have been found to exhibit myelostimulating activity. This discovery is crucial for developing new treatments for conditions like artificially induced myelodepressive syndrome (Yu et al., 2018).
- Hypoxia-Inducible Factor Inhibition : A specific class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, known as spirohydantoins, has been identified as inhibitors of the prolyl hydroxylase family of enzymes. This finding is significant for treating anemia, as it involves upregulation of erythropoietin (Váchal et al., 2012).
Further Research and Applications
- Serotonin Receptor Activity : Studies on derivatives of 2-azaspiro[4.5]decane-1,3-dione have revealed their potential in affecting serotonin receptors. This research is pivotal for developing new psychiatric and neurological medications (Obniska et al., 2006).
Wirkmechanismus
Target of Action
The primary target of the compound 8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death .
Mode of Action
This compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound this compound affects the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially alleviating these disorders .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of RIPK1, leading to the disruption of the necroptosis signaling pathway . This disruption can prevent the cell death associated with necroptosis, potentially alleviating various pathophysiological disorders .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel chemotype of delta opioid receptor agonists . It appears to bind to the orthosteric site based on docking and molecular dynamic simulation . This interaction with delta opioid receptors suggests that it may interact with various enzymes, proteins, and other biomolecules involved in opioid signaling pathways.
Cellular Effects
The cellular effects of this compound are primarily related to its activity as a delta opioid receptor agonist . It has been shown to have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that it may influence cell function by modulating pain signaling pathways, gene expression, and cellular metabolism related to inflammation and pain perception.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the orthosteric site of delta opioid receptors This binding is likely to result in the activation or inhibition of these receptors, leading to changes in downstream signaling pathways and gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Its demonstrated anti-allodynic efficacy suggests that it may have dose-dependent effects on pain perception .
Metabolic Pathways
Given its activity as a delta opioid receptor agonist, it may interact with enzymes or cofactors involved in opioid signaling pathways .
Transport and Distribution
Its interaction with delta opioid receptors suggests that it may be transported and distributed in a manner similar to other opioid agonists .
Subcellular Localization
As a delta opioid receptor agonist, it is likely to be localized in areas where these receptors are present .
Eigenschaften
IUPAC Name |
8-(cyclopentanecarbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-18(17-8-4-5-9-17)23-14-11-21(12-15-23)19(26)24(20(27)22-21)13-10-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPAPADFRGLPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.